O-cyclohexylmethyl O,O-dimethyl phosphorothioate
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Overview
Description
O-cyclohexylmethyl O,O-dimethyl phosphorothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a phosphorothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-cyclohexylmethyl O,O-dimethyl phosphorothioate typically involves the reaction of cyclohexylmethanol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-cyclohexylmethyl O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
O-cyclohexylmethyl O,O-dimethyl phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-cyclohexylmethyl O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter, which can disrupt normal nerve function.
Comparison with Similar Compounds
Similar Compounds
Cyanophos: O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate.
Methyl parathion: O,O-dimethyl O-p-nitrophenyl phosphorothioate.
Ethyl parathion: O,O-diethyl O-p-nitrophenyl phosphorothioate.
Uniqueness
O-cyclohexylmethyl O,O-dimethyl phosphorothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group differentiates it from other similar compounds, influencing its reactivity and applications.
Properties
IUPAC Name |
cyclohexylmethoxy-dimethoxy-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O3PS/c1-10-13(14,11-2)12-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMBOFVEEYBQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OCC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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